N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide
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Overview
Description
Preparation Methods
The synthesis of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 6-(3-formylphenyl)pyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but differ in the substituents on the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include an imidazo ring and bromine substituent, leading to different chemical properties and applications
Properties
CAS No. |
833456-05-6 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[[6-(3-formylphenyl)pyridin-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)17(21)18-10-15-7-4-8-16(19-15)14-6-3-5-13(9-14)11-20/h3-9,11-12H,10H2,1-2H3,(H,18,21) |
InChI Key |
RLMNNHUESAEXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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